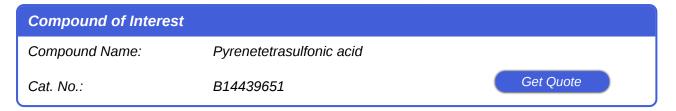


Application Notes and Protocols: Pyrenetetrasulfonic Acid in Cellular Imaging and Microscopy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **pyrenetetrasulfonic acid** (PTSA) as a fluorescent probe for cellular imaging and microscopy. Detailed protocols for its application in assessing intracellular pH via confocal and two-photon microscopy are provided, along with essential data on its photophysical properties and cytotoxicity.

Introduction

Pyrenetetrasulfonic acid (PTSA), a highly water-soluble and chemically stable fluorescent dye, has emerged as a valuable tool in cellular imaging. Its fluorescence is sensitive to the local microenvironment, making it particularly useful as a pH indicator within cellular compartments. PTSA exhibits a pH-dependent fluorescence emission, with a shift from blue fluorescence in acidic environments to green fluorescence in more basic conditions[1]. This property allows for the ratiometric imaging of pH in the cytosol and in acidic organelles such as lysosomes. Furthermore, its pyrene moiety allows for excitation by both one-photon and two-photon absorption, enabling its use in various microscopy techniques, including confocal and two-photon microscopy.

Applications in Cellular Imaging



The primary application of PTSA in cellular imaging is the measurement of intracellular pH. Accurate determination of pH within cellular compartments is crucial for understanding a wide range of cellular processes, including enzyme activity, protein trafficking, endocytosis, and apoptosis.

Ratiometric pH Sensing

PTSA and its analogs, like 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS or pyranine), are ratiometric pH indicators. This means that the ratio of fluorescence intensities at two different excitation or emission wavelengths can be used to determine the pH, independent of the probe's concentration. For pyranine, the excitation spectrum is pH-sensitive, with an isosbestic point around 415 nm and peaks at approximately 405 nm (pH-insensitive) and 465 nm (pH-sensitive)[2]. The ratio of the fluorescence intensity at the pH-sensitive wavelength to the pH-insensitive wavelength provides a quantitative measure of pH[2].

Imaging of Cytosolic and Endosomal/Lysosomal pH

PTSA can be loaded into the cytoplasm of cells or can be taken up through endocytosis, leading to its accumulation in endosomes and lysosomes[3][4]. This allows for the specific measurement of pH in these different compartments. The acidic environment of lysosomes (pH 4.5-5.5) makes PTSA an excellent probe for studying lysosomal function and dynamics[1][5].

Quantitative Data

The following tables summarize the key quantitative properties of PTSA and its analog HPTS relevant to cellular imaging.

Table 1: Photophysical Properties of Pyrenetetrasulfonic Acid and Analogs



Property	Value	Notes
PTSA		
Excitation Wavelength (aqueous)	355 - 365 nm[5]	General excitation range.
Fluorescence Quantum Yield (aqueous)	up to 0.54[5]	Indicates high fluorescence efficiency.
HPTS (Pyranine) - as an analog for intracellular properties		
Excitation Peak 1 (pH-insensitive)	~405 nm[2]	Used as the reference wavelength for ratiometric imaging.
Excitation Peak 2 (pH-sensitive)	~450-465 nm[2][3]	Intensity increases with increasing pH.
Isosbestic Point	~415 nm[2]	Wavelength at which absorption is independent of pH.
Emission Wavelength	505 - 525 nm[3][6]	Collected for both excitation wavelengths.
pKa (in situ)	~7.82[2]	Determined in BALB/c-3T3 cells.

Table 2: Suggested Microscopy Settings for PTSA/HPTS pH Imaging



Parameter	Confocal Microscopy	Two-Photon Microscopy
Excitation		
Ratiometric Wavelength 1	405 nm[3]	~760-800 nm (estimated)
Ratiometric Wavelength 2	458 nm[3]	~880-920 nm (estimated)
Emission		
Detection Range	505 - 525 nm[3]	505 - 525 nm
Pinhole	1 Airy Unit	Not applicable

Note: Two-photon excitation wavelengths are estimated based on the general rule that they are approximately twice the one-photon excitation wavelengths. The optimal wavelengths should be determined empirically.

Experimental Protocols

The following protocols are adapted from established methods for the use of the analogous compound HPTS and can be optimized for PTSA in specific cell lines.

Protocol 1: Live-Cell Imaging of Cytosolic and Endosomal pH using Confocal Microscopy

This protocol describes the loading of PTSA into cells for the ratiometric imaging of cytosolic and endosomal/lysosomal pH.

Materials:

- Pyrenetetrasulfonic acid tetrasodium salt (PTSA)
- Cell culture medium (e.g., DMEM, phenol red-free)
- Phosphate-Buffered Saline (PBS)
- · Live-cell imaging chamber or glass-bottom dishes



 Confocal microscope with 405 nm and 458 nm laser lines and a suitable emission filter (e.g., 505-525 nm)[3]

Procedure:

- Cell Culture: Plate cells on a live-cell imaging chamber or glass-bottom dish to reach 70-80% confluency on the day of the experiment.
- PTSA Loading:
 - Prepare a stock solution of PTSA in sterile water or PBS.
 - Dilute the PTSA stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-10 μM. The optimal concentration should be determined empirically for each cell line to maximize signal and minimize cytotoxicity.
 - Remove the culture medium from the cells and wash once with PBS.
 - Add the PTSA-containing medium to the cells and incubate for 30-60 minutes at 37°C and 5% CO₂. For tracking endocytosis and lysosomal accumulation, longer incubation times (e.g., 4-16 hours) may be necessary[7].
- Washing: After incubation, remove the loading solution and wash the cells three times with pre-warmed PBS or phenol red-free medium to remove extracellular PTSA.
- Imaging:
 - Add fresh, pre-warmed phenol red-free medium to the cells.
 - Place the imaging dish on the stage of the confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
 - Acquire images sequentially using the following settings:
 - Channel 1: Excitation at 405 nm, Emission at 505-525 nm[3].
 - Channel 2: Excitation at 458 nm, Emission at 505-525 nm[3].



- Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.
- Data Analysis:
 - For each cell or region of interest, calculate the ratio of the fluorescence intensity from the
 458 nm excitation to the 405 nm excitation.
 - To convert this ratio to a pH value, a calibration curve must be generated (see Protocol 2).

Protocol 2: Intracellular pH Calibration

This protocol describes how to generate a calibration curve to correlate the fluorescence ratio of PTSA to intracellular pH.

Materials:

- Calibration buffers with known pH values (ranging from pH 5.0 to 8.0)
- Nigericin (a K+/H+ ionophore)
- High potassium buffer (e.g., 140 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES)

Procedure:

- Prepare Calibration Buffers: Prepare a series of high potassium buffers with different pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5)[3].
- Load Cells with PTSA: Load cells with PTSA as described in Protocol 1.
- Equilibrate pH:
 - \circ After washing, incubate the cells in each calibration buffer containing 10 μ M nigericin for 5-10 minutes. This will equilibrate the intracellular and extracellular pH.
- Image and Measure Ratios:
 - Acquire ratiometric images of the cells in each calibration buffer as described in Protocol
 1.

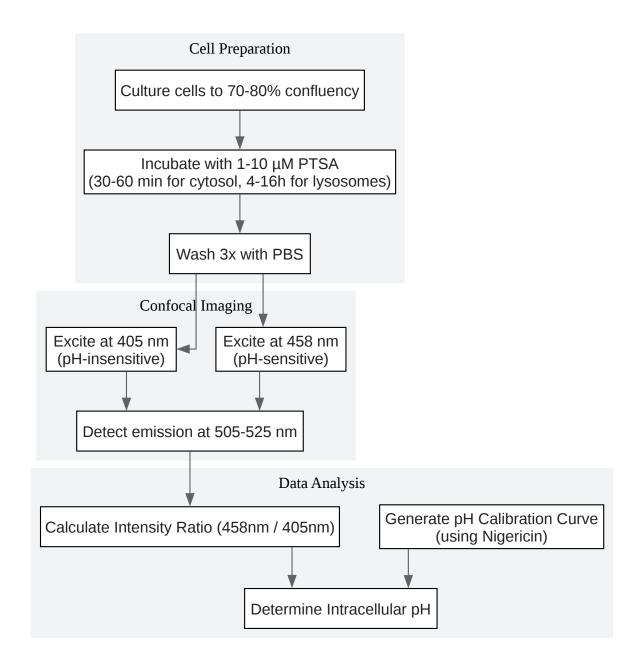


- Calculate the average fluorescence ratio for several cells at each pH value.
- Generate Calibration Curve: Plot the fluorescence ratio as a function of pH and fit the data to a sigmoidal curve. This curve can then be used to convert the experimental ratios from Protocol 1 into intracellular pH values.

Visualizations

Experimental Workflow for Intracellular pH Measurement



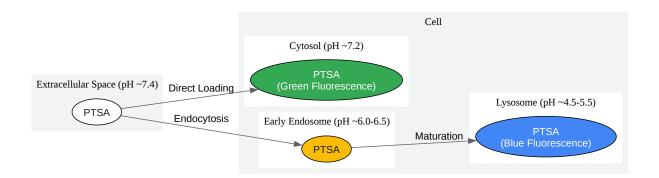


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Workflow for measuring intracellular pH using PTSA.

Cellular Uptake and pH Sensing Mechanism





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